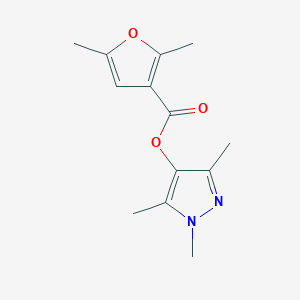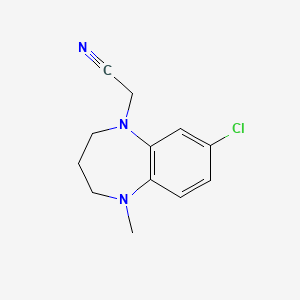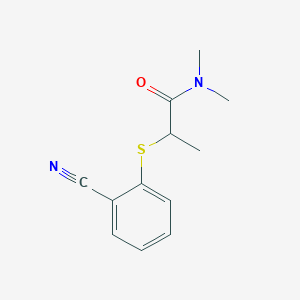![molecular formula C17H20N2O3S B7592550 2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers.
Wirkmechanismus
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide acts as an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling. By inhibiting BTK, this compound disrupts the survival and proliferation of cancer cells, leading to their death. This compound also has an immunomodulatory effect, enhancing the activity of immune cells such as T-cells and natural killer cells, which can further contribute to the anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to have low toxicity and good tolerability in preclinical studies. In terms of physiological effects, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide is its potent anti-cancer activity, which has been demonstrated in a variety of preclinical models. Another advantage is its ability to enhance the efficacy of other cancer therapies, which can potentially lead to better treatment outcomes. However, a limitation of this compound is that its mechanism of action is not fully understood, which may hinder its clinical development. Another limitation is the need for further research to determine the optimal dosing and treatment regimen for this compound.
Zukünftige Richtungen
There are several potential future directions for the development of 2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide. One direction is the exploration of its use in combination with other cancer therapies, such as immune checkpoint inhibitors, to further enhance its anti-cancer effects. Another direction is the investigation of its use in the treatment of other diseases, such as autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of this compound, which can potentially lead to the development of more effective cancer therapies.
Synthesemethoden
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide is synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 3-bromobutane, followed by the reaction of the resulting product with thiophene-2,4-dicarboxylic acid. The final product is obtained through the process of purification and isolation.
Wissenschaftliche Forschungsanwendungen
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide has been extensively studied for its potential therapeutic effects in various types of cancers, including lymphomas, leukemias, and solid tumors. Preclinical studies have shown that this compound has a potent inhibitory effect on the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11(12-3-5-14(22-2)6-4-12)7-8-19-17(21)15-9-13(10-23-15)16(18)20/h3-6,9-11H,7-8H2,1-2H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPWJOMFMUAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=CC(=CS1)C(=O)N)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)


![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)



